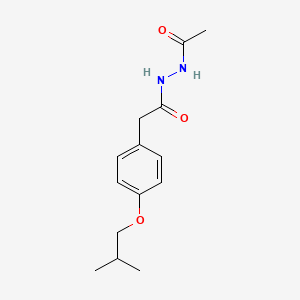![molecular formula C20H25NO3 B5887423 ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate, also known as J147, is a synthetic compound that has recently gained attention for its potential to treat neurodegenerative diseases such as Alzheimer's disease.
科学研究应用
Ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate has been extensively studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate can protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. In vivo studies have shown that ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate can improve cognitive function and reduce amyloid beta levels in mouse models of Alzheimer's disease.
作用机制
The exact mechanism of action of ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate is not fully understood, but it is believed to work through multiple pathways. ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate has been shown to activate the transcription factor PGC-1α, which regulates mitochondrial function and energy metabolism. ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate also activates the protein kinase C pathway, which is involved in cell survival and neuroprotection. Additionally, ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate has been shown to reduce inflammation and oxidative stress, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate can increase ATP production, reduce reactive oxygen species, and improve mitochondrial function. In vivo studies have shown that ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate can improve cognitive function, reduce amyloid beta levels, and increase synaptic density in mouse models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate is that it has been shown to have a good safety profile in animal studies. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in clinical use. Additionally, ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate is a synthetic compound, which may limit its availability and increase its cost compared to natural compounds.
未来方向
There are several future directions for research on ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate. One direction is to further investigate its mechanism of action and identify additional pathways that it may target. Another direction is to explore its potential for treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, there is interest in developing ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate analogs that may have improved pharmacokinetic properties and efficacy. Overall, ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate shows promise as a potential treatment for neurodegenerative diseases, and further research is needed to fully understand its potential.
合成方法
Ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate was first synthesized by a team of researchers led by Dr. Dave Schubert at the Salk Institute for Biological Studies. The synthesis method involves the reaction of 2-methoxy-1-naphthaldehyde with piperidine and ethyl cyanoacetate, followed by a series of reactions to form the final product. The synthesis method has been optimized to produce high yields of ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate with high purity.
属性
IUPAC Name |
ethyl 1-[(2-methoxynaphthalen-1-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-24-20(22)16-10-12-21(13-11-16)14-18-17-7-5-4-6-15(17)8-9-19(18)23-2/h4-9,16H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYACGFJYHXWAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(2-methoxynaphthalen-1-yl)methyl]piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B5887341.png)
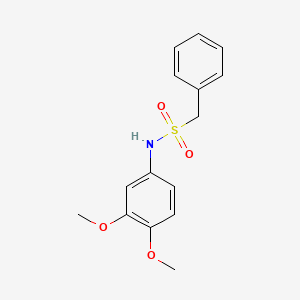
![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5887362.png)
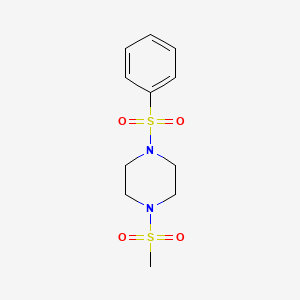
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)
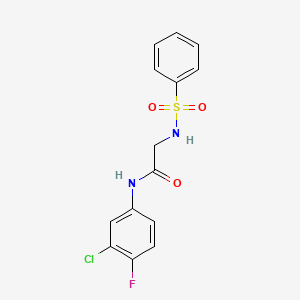
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)
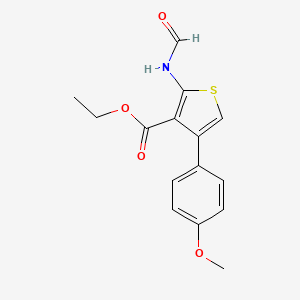
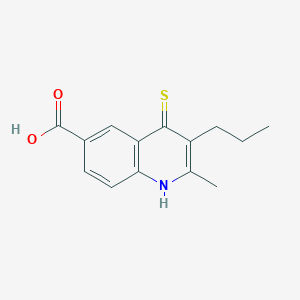
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
